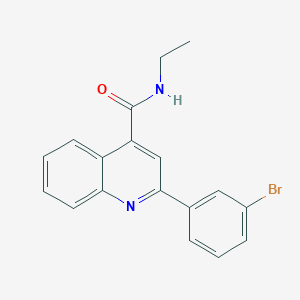![molecular formula C16H10Cl5F3N2O B14952287 3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B14952287.png)
3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide is a complex organic compound with the molecular formula C16H11Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide typically involves multiple steps, including halogenation and amide formation. One common synthetic route involves the following steps:
Amide Formation: The reaction of the halogenated benzene derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amide formation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound through the addition or removal of electrons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the compound’s oxidation state .
Aplicaciones Científicas De Investigación
3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide include:
- 3-chloro-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide
- 3-chloro-N-{2,2,2-trichloro-1-[4-chloroanilino]ethyl}benzamide
- This compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H10Cl5F3N2O |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
3-chloro-N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H10Cl5F3N2O/c17-10-3-1-2-8(6-10)13(27)26-14(15(19,20)21)25-12-7-9(16(22,23)24)4-5-11(12)18/h1-7,14,25H,(H,26,27) |
Clave InChI |
BEQJIQJDFSXLHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B14952212.png)
![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952221.png)
![N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14952242.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B14952251.png)
![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![(5Z)-5-(4-methylbenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952269.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14952272.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)
![4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)

